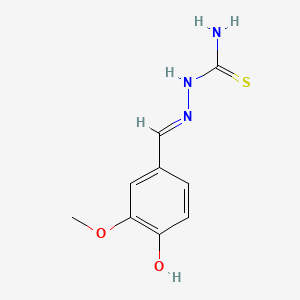![molecular formula C18H20N6O3S B12165303 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12165303.png)
2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including pyrimidine, oxadiazole, and acetamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves multiple steps:
Formation of 4,6-dimethylpyrimidine: This can be achieved by reacting guanidine nitrate with diethyl malonate, followed by cyclization and methylation using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst.
Synthesis of 1,2,4-oxadiazole: The oxadiazole ring can be formed by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling of Pyrimidine and Oxadiazole: The pyrimidine derivative is then coupled with the oxadiazole derivative using a suitable linker, such as a thiol group.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The sulfur atom in the thiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrimidine and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the acetamide group can form additional hydrogen bonds, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
- 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-chlorophenyl)acetamide
Uniqueness
The presence of the methoxy group on the phenyl ring in 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide distinguishes it from its analogs. This group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or material properties.
属性
分子式 |
C18H20N6O3S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-[[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20N6O3S/c1-11-8-12(2)20-17(19-11)23-18-22-16(27-24-18)10-28-9-15(25)21-13-4-6-14(26-3)7-5-13/h4-8H,9-10H2,1-3H3,(H,21,25)(H,19,20,23,24) |
InChI 键 |
KNTLXFCXWMPGHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=NOC(=N2)CSCC(=O)NC3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


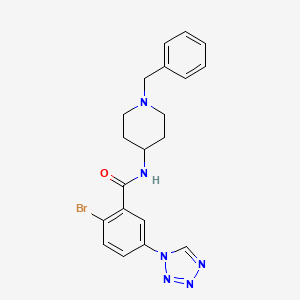
![prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165226.png)

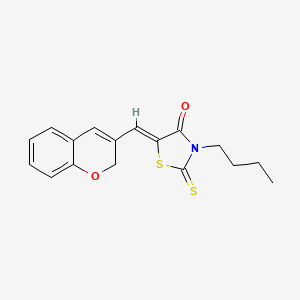

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165251.png)
![2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine](/img/structure/B12165264.png)

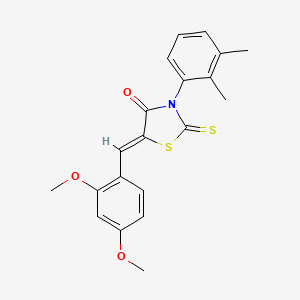
![1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12165295.png)
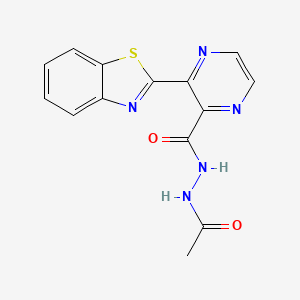
![1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide](/img/structure/B12165313.png)
![2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165318.png)
